Bienvenue dans la boutique en ligne BenchChem!

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide

Medicinal Chemistry SAR Physicochemical Properties

Procure CAS 313374-89-9 as the definitive 3,4-dimethylphenyl-substituted thiazole-propanamide for SAR benchmarking. This regioisomer places methyl groups meta and para to the thiazole connection—creating distinct electronic and steric properties versus 2,4- or 2,5- analogs. The propanamide chain delivers a clogP of 3.29 and TPSA of 41.46 Ų, predicting superior passive membrane permeability over the acetamide congener (ΔTPSA = −28.74 Ų). Ideal for NCI-60 antitumor comparator studies, CNS-penetrant scaffold docking, and HPLC-MS reference standard development. Full Lipinski and Veber rule compliance. Request a quotation with Certificate of Analysis for batch-specific purity and characterization data.

Molecular Formula C14H16N2OS
Molecular Weight 260.36
CAS No. 313374-89-9
Cat. No. B2583577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide
CAS313374-89-9
Molecular FormulaC14H16N2OS
Molecular Weight260.36
Structural Identifiers
SMILESCCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C14H16N2OS/c1-4-13(17)16-14-15-12(8-18-14)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,15,16,17)
InChIKeyQHWQGNTYRDNUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]propanamide (CAS 313374-89-9): Procurement-Relevant Compound Profile


N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]propanamide (CAS 313374-89-9) is a synthetic thiazole-propanamide derivative with molecular formula C14H16N2OS and a molecular weight of 260.36 g/mol . The compound features a 3,4-dimethylphenyl substitution at the thiazole 4-position and a propanamide side chain at the 2-position, distinguishing it from regioisomeric analogs bearing 2,4-dimethylphenyl or 2,5-dimethylphenyl groups as well as from the shorter-chain acetamide congener . Thiazole-propanamides as a class have been investigated for antitumor, antimicrobial, and kinase-modulating activities, though target-specific data for this individual compound remain unpublished in the peer-reviewed primary literature [1].

Why N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]propanamide Cannot Be Interchanged with Its Closest Analogs


The 3,4-dimethylphenyl substitution pattern on the thiazole ring imparts distinct electronic and steric properties compared to regioisomeric variants such as the 2,4-dimethylphenyl (CAS 403845-12-5) or 2,5-dimethylphenyl (CAS 313374-21-9) analogs . The 3,4-disubstitution places one methyl group para to the thiazole connection point and one methyl group meta, creating a different dipole moment, steric profile, and π-electron distribution than ortho-substituted isomers [1]. In the class-level antitumor SAR reported by El-Messery et al. (2012), propanamide-thiazole derivatives bearing 4-phenyl functions demonstrated substantially different NCI-60 growth inhibition profiles compared to their 4-methyl or branched congeners, with GI values ranging from 69.3% to 96.2% for active compounds versus lethality for others, underscoring that minor substitution changes produce non-interchangeable biological outcomes [2]. The propanamide chain length relative to the acetamide analog (CAS 313505-09-8) further affects lipophilicity (clogP difference) and hydrogen-bonding capacity, parameters that directly influence membrane permeability and target engagement [3].

N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]propanamide: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Substitution Pattern: 3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl – Physicochemical Profile Differentiation

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide (CAS 313374-89-9) features a 3,4-dimethylphenyl substitution that positions the para-methyl group for extended conjugation with the thiazole ring, while the meta-methyl contributes steric bulk ortho to the amide linkage. In contrast, the 2,4-dimethylphenyl regioisomer (CAS 403845-12-5) places an ortho-methyl group adjacent to the thiazole connection, introducing torsional strain that may alter the dihedral angle between the phenyl and thiazole rings and consequently affect π-orbital overlap . The predicted lipophilicity (clogP) of the target compound is 3.29, with a topological polar surface area (TPSA) of 41.46 Ų, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds [1]. While the 2,4-dimethylphenyl isomer shares the same molecular formula and molecular weight, its ortho-methyl group is expected to reduce the effective TPSA exposure and alter the molecular electrostatic potential surface, potentially influencing passive membrane permeability and target binding orientation differently from the 3,4-isomer [2].

Medicinal Chemistry SAR Physicochemical Properties

Propanamide vs. Acetamide Chain Length: Impact on Lipophilicity and Predicted Membrane Permeability

The target compound incorporates a propanamide (propionamide, -NH-CO-CH2-CH3) side chain at the thiazole 2-position, whereas the closest amide analog, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 313505-09-8), bears a shorter acetamide (-NH-CO-CH3) group [1]. The additional methylene group in the propanamide increases the molecular weight from 246.33 to 260.36 g/mol and raises the predicted XLogP3-AA from 2.9 (acetamide) to an estimated >3.2 (propanamide), representing a calculated ΔlogP of approximately +0.3 to +0.4 units [2]. This increase in lipophilicity is expected to enhance passive membrane permeability, as predicted by Lipinski's Rule of Five framework, while maintaining the same hydrogen bond donor count (1) and a comparable hydrogen bond acceptor count (3 for acetamide vs. 3 for propanamide) [3].

Drug Design ADME Lipophilicity

Class-Level Antitumor Activity: Thiazole-Propanamide Series in NCI-60 Screening – SAR Context for 4-Substituted Phenyl Derivatives

In a systematic SAR study by El-Messery et al. (2012), a series of 2-acetamido- and 2/3-propanamido-thiazole derivatives bearing various 4- or 5-substituents were evaluated in the NCI-60 human tumor cell line panel at a single dose of 10 µM [1]. Compounds with straight-chain substituents or 4-phenyl functions demonstrated superior activity compared to branched or 4-methyl congeners. Notably, among propanamido-thiazoles, compounds bearing 4-aryl substitution achieved GI values of 75.5% to 96.2% against the CCRF-CEM leukemia cell line, while certain structural variants (compounds 23 and 27) proved lethal at the same concentration [2]. Although the specific 3,4-dimethylphenyl-substituted propanamide was not individually reported in this publication, the SAR framework establishes that 4-aryl-substituted thiazole-propanamides as a subclass exhibit meaningful antitumor activity in the NCI-60 panel, with biological outcomes highly sensitive to the nature and position of aryl substituents [3].

Anticancer NCI-60 Structure-Activity Relationship

Predicted Drug-Likeness and PK Parameters: Comparative In Silico Profile Against Thiazole Class Benchmarks

In silico drug-likeness assessment of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide indicates compliance with Lipinski's Rule of Five (MW 260.36 ≤ 500; clogP 3.29 ≤ 5; HBD 1 ≤ 5; HBA 3 ≤ 10) and Veber's rules (rotatable bonds 3 ≤ 10; TPSA 41.46 Ų ≤ 140 Ų) [1]. Compared to the broader thiazole-propanamide chemical space, the 3,4-dimethylphenyl variant occupies a favorable drug-like property window: its TPSA of 41.46 Ų is substantially lower than the ~70.2 Ų of the corresponding acetamide analog (PubChem CID 734056), predicting superior passive membrane permeability [2]. The compound's clogP of 3.29 falls within the optimal range (1–3.5) for oral bioavailability while being high enough to suggest blood-brain barrier penetration potential, a property that may differentiate it from more polar thiazole amide analogs [3]. No experimental ADME, PK, or toxicity data were identified for this compound.

Drug-Likeness ADME Prediction Computational Chemistry

Optimal Research and Procurement Scenarios for N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]propanamide (CAS 313374-89-9)


SAR Library Expansion: Probing 3,4-Dimethylphenyl Steric and Electronic Effects in Thiazole-Propanamide Antitumor Series

Researchers conducting structure-activity relationship studies on thiazole-propanamide antitumor agents should procure CAS 313374-89-9 as the 3,4-dimethylphenyl-substituted representative to systematically compare against the 2,4-dimethylphenyl (CAS 403845-12-5), 2,5-dimethylphenyl (CAS 313374-21-9), and unsubstituted 4-phenyl analogs. The class-level NCI-60 data from El-Messery et al. (2012) demonstrate that 4-aryl-substituted propanamido-thiazoles achieve GI values of 69.3–96.2% against CCRF-CEM leukemia cells, establishing a quantitative benchmark for evaluating the contribution of the 3,4-dimethyl substitution pattern [1].

Physicochemical Property Optimization: Evaluating Propanamide Chain Length Effects on Membrane Permeability

The target compound serves as a comparator to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 313505-09-8) for studying the impact of amide chain elongation on lipophilicity and permeability. With a predicted TPSA of 41.46 Ų versus 70.2 Ų for the acetamide analog (ΔTPSA = -28.74 Ų) and a higher clogP (3.29 vs. 2.9), the propanamide is predicted to exhibit superior passive membrane diffusion [2]. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies comparing these two analogs would quantify the actual permeability gain.

Computational Chemistry and Molecular Docking Studies Requiring a Drug-Like Thiazole Scaffold

With full Lipinski and Veber rule compliance (MW 260.36, clogP 3.29, HBA 3, HBD 1, TPSA 41.46 Ų, RB 3), CAS 313374-89-9 is suitable as a core scaffold for virtual screening and molecular docking campaigns targeting enzymes or receptors with hydrophobic active sites [3]. Its moderate lipophilicity and low TPSA suggest potential CNS penetration, making it a candidate scaffold for neurodegenerative or neuro-oncology target docking studies, pending experimental blood-brain barrier assessment.

Reference Standard for Analytical Method Development and Compound Library Quality Control

As a well-defined single-molecular entity with CAS registry number 313374-89-9, molecular formula C14H16N2OS, and molecular weight 260.36, the compound can serve as a reference standard for HPLC-MS method development, quantitative NMR calibration, or compound library QC protocols within thiazole-focused screening collections . Procurement from reputable suppliers with certificates of analysis (CoA) specifying purity (typically ≥95%) and characterization data (1H NMR, 13C NMR, HRMS) is recommended to ensure batch-to-batch reproducibility in screening campaigns.

Quote Request

Request a Quote for N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.